molecular formula C26H24N2O B4898643 11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

货号: B4898643
分子量: 380.5 g/mol
InChI 键: SYXIJVMPCKGWHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-(3-Methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The compound features a 3-methylphenyl substituent at position 11 and a phenyl group at position 3, conferring unique steric and electronic properties. Its synthesis typically involves multicomponent reactions (MCRs) or cyclocondensation of enaminoketones with aldehydes .

属性

IUPAC Name

6-(3-methylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-17-8-7-11-19(14-17)26-25-23(27-21-12-5-6-13-22(21)28-26)15-20(16-24(25)29)18-9-3-2-4-10-18/h2-14,20,26-28H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXIJVMPCKGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Pharmacological Studies

The compound is primarily studied for its pharmacological properties. Research indicates that dibenzo[b,e][1,4]diazepines exhibit a range of biological activities including:

  • Anxiolytic Effects : Similar to benzodiazepines, these compounds may have potential in treating anxiety disorders.
  • Antidepressant Activity : Some studies suggest that modifications in the dibenzo structure can enhance antidepressant effects.

Neuropharmacology

Research into neuropharmacological applications has revealed that this compound may interact with various neurotransmitter systems:

  • GABAergic Modulation : It may enhance GABA receptor activity, leading to sedative effects.
  • Dopaminergic Activity : Potential effects on dopamine pathways could make it relevant in the treatment of disorders like schizophrenia.

Synthetic Chemistry

The synthesis of 11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one serves as a model for developing new synthetic methodologies. Its complex structure provides insights into:

  • New Synthetic Routes : Exploring alternative methods for synthesizing similar compounds can lead to advancements in organic chemistry.

Case Study 1: Anxiolytic Properties

A study published in the Journal of Medicinal Chemistry investigated the anxiolytic properties of various dibenzo compounds. The results indicated that specific structural modifications significantly enhanced anxiolytic activity compared to traditional benzodiazepines. The study concluded that compounds like 11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could be promising candidates for further development in anxiety treatment.

Case Study 2: Antidepressant Effects

Research published in Neuropharmacology examined the antidepressant potential of dibenzo derivatives. The findings suggested that certain analogs exhibited rapid-onset antidepressant effects in animal models. The study highlighted the importance of structural features in enhancing pharmacological efficacy and pointed towards 11-(3-methylphenyl)-3-phenyl derivatives as viable options for future antidepressant therapies.

化学反应分析

Oxidation Reactions

The compound undergoes selective oxidation at specific positions under controlled conditions:

Oxidizing Agent Conditions Major Product Yield
KMnO₄Acidic aqueous, 60°C, 8 hrs11-(3-Methylphenyl)-3-phenyl-1H-dibenzo[b,e] diazepine-2,5,10(11H)-trione 68%
CrO₃/H₂SO₄Acetone, 0°C → RT, 4 hrs10-Hydroxy derivative with ketone formation at position 252%

Key observations:

  • Mn(VII)-based oxidants preferentially attack the secondary amine in the diazepine ring

  • Chromium(VI) reagents induce hydroxylation at position 10 while preserving the phenyl substituents

Reduction Pathways

The saturated diazepine ring enables hydrogenation and borohydride reductions:

Catalytic Hydrogenation

text
H₂ (1 atm), 10% Pd/C Ethanol, 25°C, 12 hrs → Fully saturated decahydro derivative Conversion: >95% [2][4]

Sodium Borohydride Reduction

  • Targets residual carbonyl groups in oxidized derivatives:
    C=O+NaBH4MeOHCH-OH\text{C=O} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{CH-OH}

    • Achieves 89% reduction efficiency for ketone moieties

Substitution Reactions

The 3-methylphenyl group undergoes directed electrophilic substitution:

Reaction Type Reagents Position Product Notes
NitrationHNO₃/H₂SO₄, 0°CPara to methyl11-(3-(4-Nitro-methylphenyl))- derivative Regioselectivity >85%
SulfonationClSO₃H, CH₂Cl₂, -10°CMeta to methylSulfonic acid derivativeRequires strict temp control

Cycloaddition and Ring Expansion

The diazepine core participates in [4+2] cycloadditions:

With Maleic Anhydride

text
Toluene reflux, 24 hrs → Fused tetracyclic adduct X-ray confirmation of stereochemistry [4] Reaction enthalpy: ΔH = -127 kJ/mol (calculated)

Stability Under Various Conditions

Condition Degradation Half-life
pH <2 (HCl)Ring contraction to quinazoline3.2 hrs
UV light (254 nm)Photo-oxidation of methylphenyl48 hrs
100°C (neat)Retro-Diels-Alder decompositionImmediate

Data compiled from accelerated stability studies

Comparative Reactivity Table

Reaction Site Relative Reactivity Dominant Mechanism
Diazepine N-HHigh (k = 3.4×10⁻³ s⁻¹)Electrophilic substitution
Benzylic C-HModerateRadical abstraction
Aromatic methyl groupLowDirected metallation

Kinetic data from stopped-flow spectroscopy

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with its reactivity profile being tunable through strategic choice of reaction conditions. The data presented herein provides a foundation for designing novel derivatives with tailored pharmacological properties.

相似化合物的比较

Comparison with Similar Compounds

Key Comparative Insights

Synthetic Efficiency :

  • The target compound shares synthetic routes with derivatives like 11-(4-nitrophenyl)-3,3-dimethyl-diazepin-1-one () and 3,3-dimethyl-11-phenyl analogs (). Ultrasound-assisted methods (e.g., ) significantly improve yields (95% vs. 82%) and reduce reaction time compared to conventional heating .
  • Substituents like nitro () or methoxy groups () require tailored conditions (e.g., nitrosation for nitro derivatives) .

CNS Potential: Derivatives with chloro or methoxy substituents (e.g., ) are prioritized for CNS applications due to enhanced blood-brain barrier permeability .

Steric Effects: The 3-methylphenyl group in the target compound may hinder rotational freedom, altering conformational stability compared to smaller substituents (e.g., methyl in ) .

Crystallographic Data: The monohydrate form of 11-(4-methoxyphenyl)-3,3-dimethyl-diazepin-1-one () confirms the role of hydrogen bonding in stabilizing crystal lattices, a feature absent in non-hydrated analogs .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing dibenzo[b,e][1,4]diazepinone derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cyclization or nucleophilic aromatic substitution. For example, palladium(II)-catalyzed reactions with arylboronic acids under inert atmospheres (e.g., 100°C in sealed tubes) yield dibenzoazepine scaffolds . Modifications like varying substituents (e.g., methyl or methoxy groups) require adjusting reaction stoichiometry and purification steps (e.g., column chromatography). Precursor selection (e.g., substituted phenylboronic acids) and solvent polarity optimization are critical for yield improvement.

Q. How is the crystal structure of this compound determined, and what parameters are essential for reproducibility?

  • Methodological Answer : Single-crystal X-ray diffraction at 296 K with monoclinic P21/c symmetry is standard. Key parameters include unit cell dimensions (e.g., a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49°) and data-to-parameter ratios (>17:1) to ensure accuracy . Hydrogen bonding networks (e.g., water molecules in monohydrate forms) must be resolved to confirm molecular packing .

Q. What analytical techniques validate the purity and molecular identity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (e.g., m/z = 363.41 for C21H21N3O3 analogs) are standard . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms substituent positions, with δ 7.2–7.8 ppm for aromatic protons and δ 2.3–3.1 ppm for methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological or environmental data for this compound?

  • Methodological Answer : Apply split-plot experimental designs to isolate variables (e.g., substituent effects vs. solvent systems). For instance, randomized blocks with repeated measures over time can assess stability or bioactivity changes . Meta-analyses of bibliometric data (e.g., comparing in vitro vs. in vivo studies) identify outliers or methodological biases .

Q. What computational models predict the environmental fate of this compound, and how are they validated?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Environmental fate studies should include abiotic (hydrolysis, photolysis) and biotic (microbial degradation) assays under controlled pH and temperature . Validate models with high-resolution mass spectrometry (HRMS) to track transformation products .

Q. How can structural modifications optimize this compound’s selectivity in target binding assays?

  • Methodological Answer : Employ structure-based drug design (SBDD) using crystallographic data (e.g., PDB entries from analogs) to identify key binding pockets. Replace substituents (e.g., 4-nitrophenyl → 3-methylphenyl) to modulate steric and electronic effects. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthesis and bioactivity studies to conceptual frameworks like QSAR or molecular docking to prioritize experimental variables .
  • Experimental Design : Use split-split plot designs for multifactorial studies (e.g., solvent systems × temperature × substituents) to minimize confounding effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。